(E)-4-(2-Aminoethylamino)pent-3-en-2-one

説明

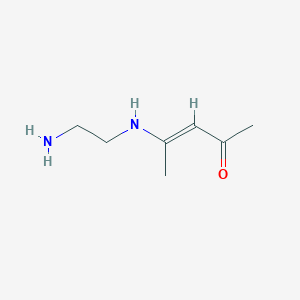

(E)-4-(2-Aminoethylamino)pent-3-en-2-one is an enaminone characterized by a β-enamino ketone backbone with an (E)-configured double bond and a 2-aminoethylamino substituent at the C4 position. Enaminones are versatile intermediates in organic synthesis, coordination chemistry, and pharmaceutical research due to their dual nucleophilic (enamine) and electrophilic (ketone) reactivity . The E configuration of the double bond influences molecular geometry, hydrogen bonding, and intermolecular interactions, which can affect solubility, stability, and reactivity.

While direct synthesis data for this compound are absent in the provided evidence, analogous enaminones are typically synthesized via condensation of β-diketones or β-ketoesters with amines under acidic or catalytic conditions . For example, 4-(benzylamino)pent-3-en-2-one was synthesized using Ca₅(PO₄)₃OH as a catalyst at room temperature .

特性

CAS番号 |

158257-05-7 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.2 g/mol |

IUPAC名 |

(E)-4-(2-aminoethylamino)pent-3-en-2-one |

InChI |

InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3/b6-5+ |

InChIキー |

OCVAOVYELZVEGF-AATRIKPKSA-N |

SMILES |

CC(=CC(=O)C)NCCN |

異性体SMILES |

C/C(=C\C(=O)C)/NCCN |

正規SMILES |

CC(=CC(=O)C)NCCN |

同義語 |

2-Penten-2-ol, 4-[(2-aminoethyl)imino]- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Enaminones vary in substituents at the C4 amino group and double-bond configuration. Key analogs include:

- Aryl-substituted: (Z)-4-(Phenylamino)pent-3-en-2-one , (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one , and (Z)-4-(2-Naphthylamino)pent-3-en-2-one .

- Alkyl-substituted: 4-(Methylamino)pent-3-en-2-one and 4-(Benzylamino)pent-3-en-2-one .

- Aminoalkyl-substituted: (E)-4-(2-Aminoethylamino)pent-3-en-2-one (target compound) and (E)-4-aminopent-3-en-2-one .

Spectroscopic Properties

Infrared (IR) Spectroscopy

NH stretching frequencies are sensitive to electronic effects of substituents:

- (Z)-4-(Phenylamino)pent-3-en-2-one: 3000 cm⁻¹ .

- (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one: Reported 3362 cm⁻¹, but theoretical calculations suggest ~3050–3063 cm⁻¹ due to the electron-withdrawing nitro group .

Nuclear Magnetic Resonance (NMR)

1H-NMR chemical shifts for NH protons in Z-configured aryl derivatives range from δ 12.38–12.44 ppm . Substituents on the aryl group minimally affect NH proton shifts but influence aromatic protons and methyl groups:

- (Z)-4-(Phenylamino)pent-3-en-2-one: δ 12.44 (NH), 1.99 ppm (CH₃) .

- (Z)-4-(4-Chlorophenylamino)pent-3-en-2-one: δ 12.38 (NH), 2.01 ppm (CH₃) .

Table 2: Selected NMR Data for Z-Configured Enaminones

| Compound | δ NH (ppm) | δ CH₃ (ppm) | Aromatic Proton Shifts (ppm) |

|---|---|---|---|

| (Z)-4-(Phenylamino)pent-3-en-2-one | 12.44 | 1.99 | 6.96–7.23 (m, 5H) |

| (Z)-4-(4-Bromophenylamino)pent-3-en-2-one | 12.38 | 1.90 | 7.34 (d, J=12 Hz, 2H), 6.88 (d, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。